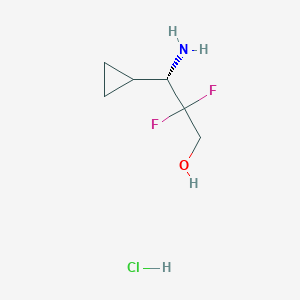

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group and two fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino and difluoropropan-1-ol groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as crystallization, purification, and quality control to meet industrial standards. The use of advanced technologies and equipment can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could produce a variety of substituted cyclopropyl compounds.

Aplicaciones Científicas De Investigación

Neurological Research

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is being investigated for its role as a selective antagonist for the NR2B subtype of NMDA receptors. This receptor subtype is implicated in various neurological disorders, including depression and anxiety. Research indicates that antagonists of NR2B can improve pharmacokinetic profiles and therapeutic safety indices compared to existing treatments .

Pain Management

Studies have shown that compounds targeting NMDA receptors can have analgesic effects. The potential use of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride in pain management therapies is being explored through animal models that assess its efficacy in reducing nociceptive behavior .

Antidepressant Properties

Preclinical trials have demonstrated that this compound may exhibit antidepressant-like effects in forced swim tests and other behavioral assays. These findings suggest its potential utility in developing new antidepressant medications .

Case Study 1: NMDA Receptor Antagonism

In a series of experiments outlined in patent literature, various compounds similar to (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride were tested for their ability to block NR2B receptors. Results indicated that these compounds could significantly reduce depressive behaviors in rodent models when administered via different routes (intraperitoneal and oral) .

Case Study 2: Analgesic Effects

Another study focused on the analgesic properties of related compounds showed that administration led to a marked decrease in pain responses during formalin tests, indicating a strong potential for use as an analgesic agent .

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (3S)-3-amino-1-(cyclopropylamino)heptane-2,2-diol

- (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium

Uniqueness

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-olhydrochloride is unique due to its specific combination of a cyclopropyl group and two fluorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Actividad Biológica

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride, also referred to as CAS 2287237-26-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

Research indicates that (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride functions primarily as an inhibitor of specific enzymes involved in various biochemical pathways. Its structural features allow it to interact effectively with target proteins, influencing cellular processes.

1. Inhibition Studies

Studies have shown that this compound exhibits inhibitory effects on certain enzymes that are crucial in metabolic pathways. For instance, it has been reported to inhibit BCL6—a transcriptional repressor involved in lymphocyte differentiation and proliferation—demonstrating potential applications in treating lymphomas and other cancers .

2. Antimicrobial Properties

Preliminary investigations suggest that (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride may possess antimicrobial activity. In vitro tests have indicated effectiveness against various bacterial strains, although further studies are needed to establish its efficacy and mechanism .

3. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease .

Case Study 1: BCL6 Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the discovery of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride as a potent in vivo BCL6 inhibitor. The research demonstrated its ability to reduce tumor growth in mouse models of lymphoma .

Case Study 2: Antimicrobial Activity

In a recent investigation, the compound was tested against a panel of pathogenic bacteria. Results showed significant inhibition of growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClF2NO |

| Molecular Weight | 187.62 g/mol |

| Purity | 97.00% |

| CAS Number | 2287237-26-5 |

| Biological Activity | Observations |

|---|---|

| BCL6 Inhibition | Potent inhibitor |

| Antimicrobial Properties | Effective against multiple strains |

| Neuroprotective Effects | Potential benefits in neurodegeneration |

Propiedades

IUPAC Name |

(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFJPVZJQSEQU-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(CO)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(CO)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.